molecular formula C10H12ClNO2 B2529252 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline CAS No. 2061349-84-4

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline

Cat. No.: B2529252
CAS No.: 2061349-84-4
M. Wt: 213.66
InChI Key: STILHYIIPWCHFR-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is an organic compound that features a chloro-substituted aniline group attached to a dioxolane ring. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

It is used in the preparation of luminogens and fluorescent polyimides , suggesting that it may interact with specific proteins or enzymes involved in these processes.

Mode of Action

Given its use in the preparation of luminogens and fluorescent polyimides , it is likely that it interacts with its targets to induce fluorescence, possibly through the transfer of energy or electrons.

Biochemical Pathways

Its role in the preparation of luminogens and fluorescent polyimides suggests that it may be involved in pathways related to fluorescence and energy transfer.

Result of Action

Its use in the preparation of luminogens and fluorescent polyimides suggests that it may induce fluorescence in these compounds, which could have various effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 2-methyl-1,3-dioxolane under specific conditions. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,3-dioxolan-2-one
  • 2-Chloromethyl-1,3-dioxolane
  • 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane

Comparison

Compared to these similar compounds, 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is unique due to the presence of both an aromatic ring and a dioxolane ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications .

Properties

IUPAC Name

4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STILHYIIPWCHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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